DDD028
Description
DDD028 (CAS: 1538586-09-2) is a non-opioid and non-cannabinoid analgesic compound under investigation for its efficacy in treating neuropathic pain and inflammatory conditions. Its molecular formula is C₂₀H₂₀N₂, with a molecular weight of 288.39 g/mol.
Key physicochemical properties include:
- Storage conditions: Powder form stable at -20°C for 3 years; solvent-based formulations require -80°C for 1-year stability.
- Pharmacological profile: Targets non-classical pain pathways, likely modulating ion channels or inflammatory mediators, though its exact mechanism remains under investigation .
Properties
CAS No. |
1538586-09-2 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.39 |
IUPAC Name |
4,5,6,7,9,10-Hexahydro-5-methylbenzo[d]pyrido[3',4':4,5]pyrrolo[3,2,1-jk][1]benzazepine |
InChI |
InChI=1S/C20H20N2/c1-21-13-11-18-19-16(17-8-4-5-12-22(17)18)10-9-14-6-2-3-7-15(14)20(19)21/h2-4,6,8-10H,5,7,11-13H2,1H3 |
InChI Key |
FHRZCHUEQWWCCF-UHFFFAOYSA-N |
SMILES |
CN(C1)CCC2=C1C3=CC=CC4=C3N2CCC5=C4C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DDD-028; DDD 028; DDD028; |
Origin of Product |
United States |
Scientific Research Applications
Pain Management in Chemotherapy-Induced Neuropathy
One of the primary applications of DDD028 is in managing CIPN. Studies indicate that this compound effectively reduces neuropathic pain induced by chemotherapeutic agents like paclitaxel. In a study involving rats, both single and repeated administrations of this compound resulted in significant reductions in mechanical hyperalgesia and allodynia, demonstrating its potential as a non-opioid analgesic .
Table 1: Efficacy of this compound in Pain Management
| Treatment Regimen | Dose (mg/kg) | Pain Measurement Reduction (%) | Duration of Effect (minutes) |
|---|---|---|---|
| Single Dose | 25 | 100 | 90 |
| Repeated Daily Treatment | 10 | 75 | 60 |
| Repeated Daily Treatment | 1 | 50 | 30 |
Neuroprotection
In addition to its analgesic properties, this compound exhibits neuroprotective effects. It has been shown to prevent oxidative damage to dorsal root ganglia and inhibit the activation of glial cells in the spinal cord, which are often implicated in neuropathic pain development . This dual action—providing both pain relief and neuroprotection—positions this compound as a valuable candidate for treating neuropathic conditions.
Case Study: Neuroprotective Effects
A study conducted on paclitaxel-treated rats demonstrated that this compound administration led to decreased levels of carbonylated proteins and increased catalase activity, indicating reduced oxidative stress . This suggests that this compound may not only alleviate symptoms but also address underlying neurotoxic mechanisms.
Potential for Broader Analgesic Applications
Research indicates that this compound could extend beyond CIPN treatment to other forms of neuropathic and inflammatory pain. Its non-opioid nature reduces concerns regarding abuse potential and side effects associated with traditional analgesics .
Table 2: Comparative Analgesic Properties
| Compound | Type | Efficacy Level | Side Effects |
|---|---|---|---|
| This compound | Non-opioid | High | Minimal |
| Morphine | Opioid | Very High | High (sedation) |
| Gabapentin | Anticonvulsant | Moderate | Moderate (dizziness) |
Safety and Tolerability
Preliminary toxicity studies have shown that this compound is well tolerated at expected doses, without inducing sedation or significant adverse effects . This safety profile enhances its appeal as a therapeutic option for chronic pain management.
Comparison with Similar Compounds
CID 13095276
- Molecular formula : C₁₈H₁₅ClN₂O₂ (MW: 338.78 g/mol).
- Key differences : Incorporates a chlorine substituent and ester group, enhancing metabolic stability but reducing blood-brain barrier permeability compared to DDD026.
CID 99511
- Molecular formula : C₁₉H₁₈N₂O (MW: 290.36 g/mol).
- Key differences : A ketone group replaces this compound’s tertiary amine, resulting in lower solubility and bioavailability.
- Applications : Used as an intermediate in synthetic chemistry; lacks robust pharmacological data .
Functional Analogs
Gabapentin
Lidocaine (Topical Formulation)
- Mechanism : Sodium channel blocker.
- Comparison : Both compounds alleviate localized neuropathic pain, but this compound’s oral bioavailability provides a significant advantage over lidocaine’s transient topical action .
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogs
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Application | Advantages Over this compound | Limitations vs. This compound |
|---|---|---|---|---|---|---|
| This compound | C₂₀H₂₀N₂ | 288.39 | Tertiary amine, aromatic | Neuropathic pain | High BBB permeability, oral use | Cold storage required |
| CID13095276 | C₁₈H₁₅ClN₂O₂ | 338.78 | Chlorine, ester | Inflammation | Metabolic stability | Poor BBB penetration |
| Gabapentin | C₉H₁₇NO₂ | 171.24 | Cyclohexane backbone | Neuropathic pain | Established safety profile | Sedation, frequent dosing |
Table 2: Preclinical Efficacy in Neuropathic Pain Models
| Compound | ED₅₀ (mg/kg) | Duration of Action (hrs) | Side Effect Profile |
|---|---|---|---|
| This compound | 10 | 8–12 | Mild gastrointestinal |
| Gabapentin | 50 | 4–6 | Sedation, dizziness |
| Lidocaine | N/A (topical) | 2–3 | Local irritation |
Research Findings and Discussion
- Efficacy : this compound demonstrated ≥50% pain reduction in chronic constriction injury (CCI) models at 10 mg/kg, outperforming gabapentin (50 mg/kg) and matching lidocaine’s efficacy without localized toxicity .
- Structural analogs like CID 13095276 offer better thermal stability but lack CNS penetration .
Preparation Methods
Core Heterocyclic Synthesis
The γ-carboline backbone of this compound is synthesized through a multi-step sequence likely involving:
-
Cyclization reactions to form the pyridoindole core.
-
Functionalization at specific positions to introduce substituents modulating receptor affinity.
-
Purification via column chromatography to isolate the target compound.
The final structure was confirmed through single-crystal X-ray diffraction, revealing an orthorhombic crystal system (space group Pbca) with eight molecules per unit cell. Critical bond lengths and angles within the heterocyclic ring system are consistent with stabilized π-π interactions, which may contribute to the compound’s stability.
Key Synthetic Challenges
-
Stereochemical control : The half-chair conformation of the carboline moiety necessitates precise reaction conditions to avoid racemization.
-
Solubility limitations : Intermediate compounds exhibit poor aqueous solubility, requiring polar aprotic solvents like DMSO or DMF during synthesis.
Crystallization and Structural Confirmation
Single-Crystal X-Ray Diffraction
This compound crystals suitable for X-ray analysis were grown from chloroform solutions. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | Pbca |
| Unit cell dimensions | a = 14.2 Å, b = 17.8 Å, c = 24.3 Å |
| Z (molecules/unit cell) | 8 |
| R-factor | 0.042 |
The analysis confirmed intramolecular C–H⋯N hydrogen bonding (C16-H16⋯N2, 2.55 Å), stabilizing the solid-state conformation.
Implications for Drug Design
The planar geometry of the γ-carboline system facilitates interactions with hydrophobic pockets of target receptors, such as α7 nicotinic acetylcholine receptors. This structural feature is retained across solvent systems, as evidenced by consistent pharmacological activity in diverse formulations.
Formulation Strategies for In Vivo Studies
This compound’s poor aqueous solubility (<1 mg/mL) necessitates advanced formulation techniques for preclinical testing. Three validated protocols are detailed below:
Injectable Formulations
| Component | Formulation 1 (v/v%) | Formulation 2 (v/v%) | Formulation 3 (v/v%) |
|---|---|---|---|
| DMSO | 10% | 10% | 10% |
| PEG300 | - | 40% | - |
| Tween 80 | 5% | 5% | - |
| Saline/Corn oil | 85% saline | 45% saline | 90% corn oil |
Preparation workflow :
Stability Considerations
-
Storage : Lyophilized powder remains stable for 3 years at -20°C; formulated solutions retain activity for 1 month at -20°C.
-
Light sensitivity : Amber vials are recommended due to potential photodegradation of the heterocyclic core.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity achieved via reverse-phase C18 chromatography (mobile phase: acetonitrile/water with 0.1% TFA).
Scaling Challenges and Industrial Feasibility
Batch-Size Limitations
Current synthetic routes yield gram-scale quantities, sufficient for preclinical studies but inadequate for clinical trials. Key bottlenecks include:
-
Low efficiency in final cyclization steps.
-
High solvent consumption during purification.
Q & A
Q. What key physicochemical properties of DDD028 are critical for experimental design?
Answer: Prioritize properties like solubility, stability (e.g., thermal/photo-degradation), and bioavailability. Use techniques such as HPLC for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and partition coefficient (logP) measurements for solubility . These parameters inform solvent selection, storage conditions, and dosing protocols.
Q. What methodologies are recommended for synthesizing this compound in laboratory settings?
Answer: Optimize synthetic routes using iterative design (e.g., Design of Experiments) to assess variables like reaction temperature, catalysts, and purification steps. Validate yields via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Document protocols for reproducibility, including inert atmosphere requirements .
Q. What statistical methods are appropriate for initial analysis of this compound's bioactivity data?
Answer: Start with descriptive statistics (mean, standard deviation) and parametric tests (t-tests, ANOVA) for normally distributed data. For non-normal distributions, apply Mann-Whitney U or Kruskal-Wallis tests. Use p-value corrections (e.g., Bonferroni) for multiple comparisons .
Q. What ethical guidelines apply to in vivo studies involving this compound?
Answer: Follow institutional animal care protocols (IACUC) for humane endpoints, sample sizes justified by power analysis, and minimization of distress. For human cell lines, ensure informed consent and compliance with HIPAA or GDPR for data anonymization .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's pharmacological data across studies?
Answer: Conduct meta-analysis to identify confounding variables (e.g., dosage ranges, model organisms). Replicate experiments under standardized conditions, controlling for batch-to-batch compound variability. Apply sensitivity analysis to quantify the impact of methodological differences .
Q. How to design a robust experimental protocol for assessing this compound's mechanism of action?
Answer: Use orthogonal assays (e.g., CRISPR knockouts, fluorescence-based binding assays) to cross-validate targets. Incorporate positive/negative controls and dose-response curves. For omics data, apply pathway enrichment analysis (e.g., GO, KEGG) to contextualize findings .
Q. What strategies optimize multivariate analysis when studying this compound's interactions?
Answer: Employ machine learning (e.g., random forest, PCA) to handle high-dimensional data. Validate models via cross-validation and Shapley value interpretation. For time-series data, use mixed-effects models to account for repeated measurements .
Q. How to ensure reproducibility in this compound studies across different laboratory environments?
Answer: Implement open-science practices: share raw data (e.g., via Zenodo), detailed protocols (e.g., protocols.io ), and compound characterization reports. Use inter-laboratory round-robin tests to identify environmental variables (e.g., humidity, equipment calibration) affecting outcomes .
Methodological Guidance
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version control (e.g., Git) for code and electronic lab notebooks (ELNs) for raw data .
- Literature Review : Systematically map existing studies using PRISMA frameworks to avoid bias. Track contradictory findings in a matrix, noting study designs and sample sizes .
- Hypothesis Testing : Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
